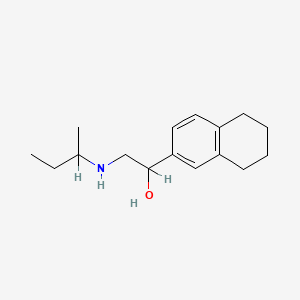

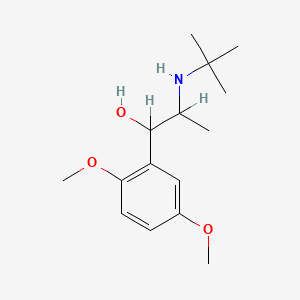

![molecular formula C30H35BF2N2O2 B1668174 11-[2,2-二氟-12-[(1E,3E)-4-苯基丁-1,3-二烯基]-3-氮杂-1-氮鎓-2-硼烷化三环[7.3.0.03,7]十二碳-1(12),4,6,8,10-五烯-4-基]十一烷酸 CAS No. 217075-36-0](/img/structure/B1668174.png)

11-[2,2-二氟-12-[(1E,3E)-4-苯基丁-1,3-二烯基]-3-氮杂-1-氮鎓-2-硼烷化三环[7.3.0.03,7]十二碳-1(12),4,6,8,10-五烯-4-基]十一烷酸

描述

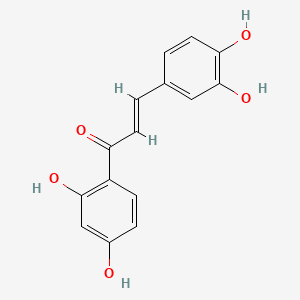

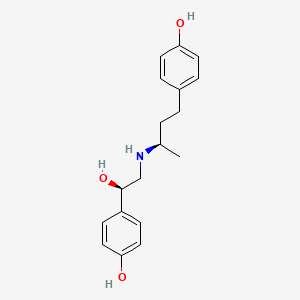

C11 BODIPY 581/591 is a lipid-soluble ratiometric fluorescent indicator of lipid oxidation. Upon oxidation, its excitation maximum shifts from 581 to 500 nm and the emission maximum shifts from 591 to 510 nm. C11 BODIPY 581/591 has been used in the quantitation of ferroptosis.

科学研究应用

脂质过氧化传感器

BODIPY 581/591 C11 是一种敏感的荧光探针,用于脂质过氧化测定,可定位于活细胞的膜中 . 活细胞中这种脂肪酸类似物的多不饱和丁二烯基部分的氧化会导致荧光发射峰从红色(~590 nm)转变为绿色(~510 nm),从而允许对脂质过氧化进行比率分析 .

细胞活力和功能

该化合物用于细胞活力和功能研究 . 它可用于研究活性氧物种产生的自由基对细胞脂质的氧化降解 .

细胞凋亡和铁死亡

脂质过氧化参与细胞凋亡,是铁死亡的主要贡献者之一,铁死亡是一种铁依赖性、非凋亡形式的细胞死亡 . BODIPY 581/591 C11 可用于研究这些过程 .

衰老和病理

脂质过氧化引起的氧化应激在衰老以及癌症、动脉粥样硬化和神经退行性疾病等病理中发挥作用 . 该化合物提供了一种敏感的方法来测量这些生物过程和病理状况中发生的脂质过氧化 .

血浆和脂质囊泡中的抗氧化剂功效

BODIPY 581/591 C11 试剂也可用于血浆和脂质囊泡中抗氧化剂功效的荧光脂质过氧化测定 .

荧光显微镜、高内涵分析和流式细胞术

该探针很容易掺入脂质膜中,适用于通过荧光计、荧光共聚焦显微镜和流式细胞术检测和量化无细胞脂质制剂以及活细胞中的脂质过氧化 .

关于氧自由基和过氧化亚硝酸盐的研究

C11-BODIPY (581/591) 对各种氧自由基和过氧化亚硝酸盐敏感,但本身对超氧化物、一氧化氮、过渡金属离子和氢过氧化物不敏感 .

膜定位研究

C11-BODIPY (581/591) 在脂质双层中定位于两个不同的池,一个位于双层中心的 18 A 处的浅池,另一个位于双层中心的 < 7.5 A 处的深池 . 该特性可用于膜定位研究 .

作用机制

Target of Action

BODIPY 581/591 C11, also known as 11-[2,2-Difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid, is primarily targeted towards lipid peroxidation . It is used to detect reactive oxygen species (ROS) in lipophilic environments such as cellular membranes .

Mode of Action

The compound interacts with its targets by localizing to membranes in live cells . The polyunsaturated butadienyl portion of this fatty acid analog undergoes oxidation in the presence of ROS . This oxidation

生化分析

Biochemical Properties

BODIPY 581/591 C11 plays a significant role in biochemical reactions, particularly in the detection of lipid peroxidation . The oxidation of the polyunsaturated butadienyl portion of this fatty acid analog in live cells results in a shift of the fluorescence emission peak from red to green . This allows ratiometric analysis of lipid peroxidation .

Cellular Effects

BODIPY 581/591 C11 has profound effects on various types of cells and cellular processes. It influences cell function by detecting and imaging cellular oxidative stress . Oxidative stress from lipid peroxidation can cause damage to cell membranes, resulting in changes to signal transduction pathways and eventually leading to cell death .

Molecular Mechanism

The molecular mechanism of action of BODIPY 581/591 C11 involves its interaction with reactive oxygen species. When attacked by these species, it undergoes a spectral emission shift . This shift in fluorescence emission upon oxidation can be measured through ratiometric fluorescence analysis at two wavelengths .

Temporal Effects in Laboratory Settings

Over time, BODIPY 581/591 C11 continues to provide a sensitive method to measure lipid peroxidation that occurs in biological processes and pathological conditions . Its stability and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Metabolic Pathways

BODIPY 581/591 C11 is involved in the metabolic pathway of lipid peroxidation . It interacts with reactive oxygen species, which can degrade lipids containing carbon-carbon double bonds such as phospholipids and polyunsaturated fatty acids .

Transport and Distribution

BODIPY 581/591 C11 is transported and distributed within cells and tissues, localizing to membranes in live cells

Subcellular Localization

BODIPY 581/591 C11 localizes to membranes in live cells . It is not clear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

属性

IUPAC Name |

11-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35BF2N2O2/c32-31(33)34-26(17-10-5-3-1-2-4-6-11-19-30(36)37)20-22-28(34)24-29-23-21-27(35(29)31)18-13-12-16-25-14-8-7-9-15-25/h7-9,12-16,18,20-24H,1-6,10-11,17,19H2,(H,36,37)/b16-12+,18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOYQMUYGHQCBT-CMQZKQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)O)C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。